tDHU, acid

PROTAC cereblon ligand nanoBRET assay

tDHU, acid (CAS 2377643-37-1) is a synthetic dihydropyrimidine-based cereblon (CRBN) ligand pre-conjugated with a benzoic acid linker, functioning as an E3 ubiquitin ligase ligand-linker conjugate for the development of PROTACs (PROteolysis TArgeting Chimeras). It provides a functionalized building block that incorporates both the E3 ligase recruitment moiety and a carboxylic acid handle for direct conjugation to target-protein ligands, enabling rapid assembly of PROTAC molecules without requiring separate linker attachment steps.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
Cat. No. B12376693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NametDHU, acid
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O
InChIInChI=1S/C12H12N2O4/c1-7-2-3-8(11(16)17)6-9(7)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18)
InChIKeyNXRZIUASGSMTJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tDHU Acid for PROTAC Development: A Pre-Conjugated CRBN Ligand-Linker Building Block for E3 Ubiquitin Ligase Targeted Protein Degradation


tDHU, acid (CAS 2377643-37-1) is a synthetic dihydropyrimidine-based cereblon (CRBN) ligand pre-conjugated with a benzoic acid linker, functioning as an E3 ubiquitin ligase ligand-linker conjugate for the development of PROTACs (PROteolysis TArgeting Chimeras) [1]. It provides a functionalized building block that incorporates both the E3 ligase recruitment moiety and a carboxylic acid handle for direct conjugation to target-protein ligands, enabling rapid assembly of PROTAC molecules without requiring separate linker attachment steps .

Why tDHU Acid Cannot Be Substituted with Alternative CRBN Ligands or Unconjugated E3 Ligase Precursors in PROTAC Research


PROTAC activity is highly sensitive to minor structural variations in both the E3 ligase ligand and the linker composition; direct analogs containing alternative CRBN warheads or different linker chemistries produce significantly divergent target engagement, degradation efficiency, and cellular permeability profiles [1]. tDHU, acid is not interchangeable with unconjugated E3 ligase ligands (e.g., thalidomide, lenalidomide, pomalidomide) or with its NHS ester derivative (tDHU-NHS ester), as demonstrated by quantitative differences in CRBN binding affinity (nanoBRET IC50) and degradation DC50 values between these closely related species [2].

Quantitative Performance Differentiation of tDHU Acid Versus tDHU-NHS Ester and JQ1-Based Controls in Cellular CRBN Engagement Assays


Superior Cellular CRBN Target Engagement: tDHU-CO2H Achieves 3.1-Fold Greater Potency Than tDHU-NHS Ester in Permeabilized Cell nanoBRET Assays

In a head-to-head comparative nanoBRET CRBN-tracer assay conducted in permeabilized (digitonin) HEK293 cells, tDHU-CO2H (tDHU, acid) demonstrated an IC50 value of 1.94 μM, representing a 3.1-fold improvement in CRBN binding potency compared to its direct NHS ester analog, tDHU-NHS ester, which exhibited an IC50 of 6.04 μM under identical assay conditions [1]. Both compounds showed negligible CRBN engagement in live HEK293 cells (IC50 >50 μM), indicating that the differential potency in permeabilized cells reflects intrinsic binding affinity differences independent of membrane permeability limitations [1].

PROTAC cereblon ligand nanoBRET assay target engagement

Distinct Functional Handle Chemistry: Carboxylic Acid Versus NHS Ester Determines Conjugation Strategy and Intermediate Stability

tDHU, acid presents a free carboxylic acid (-CO2H) functional handle, whereas the comparator tDHU-NHS ester provides an N-hydroxysuccinimide activated ester. This structural distinction dictates fundamentally different conjugation chemistries: the acid requires carbodiimide-mediated coupling (e.g., EDC/NHS activation) to form amide bonds with amine-containing target ligands, while the NHS ester enables direct amine-reactive conjugation without prior activation . The acid form offers greater hydrolytic stability during storage and handling compared to the moisture-sensitive NHS ester, reducing the risk of premature hydrolysis that can compromise conjugation efficiency and batch-to-batch reproducibility .

PROTAC synthesis linker chemistry functional handle conjugation strategy

Negligible BRD4 Degradation Activity Confirms CRBN Engagement Without Off-Target Protein Degradation When Used as Control Compound

In a HiBit-BRD4 degradation assay conducted in HEK293 cells, tDHU-CO2H (tDHU, acid) exhibited minimal BRD4 degradation with a DC50 >21.65 μM and Dmax of only 20.37%, confirming that the compound alone lacks the target-protein ligand component required for productive ternary complex formation and subsequent proteasomal degradation [1]. This profile is comparable to JQ1-CO2H (DC50 >50 μM, Dmax 14.2%) and tDHU-NHS ester (DC50 >50 μM, Dmax 15.21%), establishing tDHU, acid as an appropriate negative control for CRBN-dependent degradation experiments and validating its suitability as a clean E3 ligase recruitment building block devoid of unintended degradation activity [1].

PROTAC BRD4 degradation HiBit assay selectivity

Minimal Cytotoxicity Profile Enables Clean Assessment of PROTAC-Mediated Degradation Effects

In a Cell-Titer-Glo (CTG) cell viability assay performed in HEK293 cells, tDHU-CO2H demonstrated an EC50 >50 μM with an Emax of only 7.84% reduction in cell viability, confirming that the compound does not induce significant cytotoxicity at concentrations relevant for PROTAC screening and characterization [1]. This profile is comparable to tDHU-NHS ester (EC50 >50 μM, Emax 9.24%) and JQ1-CO2H (EC50 >50 μM, Emax 14.23%), whereas the fully assembled degrader dBET1 produced an Emax of 25.16% at 10 μM [1]. The low cytotoxicity of the unconjugated ligand-linker building block minimizes confounding effects when evaluating PROTAC-mediated cytotoxicity attributable to target protein degradation.

PROTAC cell viability cytotoxicity CTG assay

Optimized Application Scenarios for tDHU Acid in PROTAC Development and CRBN-Directed Degrader Research


Rapid PROTAC Library Synthesis Requiring Direct Carboxylic Acid Conjugation to Amine-Containing Target Ligands

Researchers synthesizing PROTAC libraries with diverse target-protein ligands (e.g., kinase inhibitors, bromodomain ligands bearing primary or secondary amines) should prioritize tDHU, acid for its pre-integrated CRBN ligand-benzoic acid linker architecture. The free carboxylic acid handle enables straightforward amide bond formation with amine-containing ligands using standard carbodiimide chemistry (EDC/NHS or HATU/DIPEA), eliminating the separate linker attachment step required when starting from unconjugated CRBN ligands such as pomalidomide or lenalidomide [1]. This streamlined workflow is particularly advantageous for parallel synthesis and SAR exploration, where the 3.1-fold superior CRBN binding potency of tDHU-CO2H over tDHU-NHS ester in permeabilized cells translates to more robust E3 ligase recruitment in the final PROTAC molecules.

Negative Control Compound for CRBN-Dependent Degradation Specificity Validation

Investigators conducting PROTAC mechanism-of-action studies require a validated negative control compound that engages cereblon without inducing target protein degradation. tDHU, acid fulfills this requirement with demonstrated characteristics: IC50 = 1.94 μM in permeabilized cell nanoBRET assays (confirming CRBN engagement), combined with DC50 >21.65 μM and Dmax = 20.37% in HiBit-BRD4 degradation assays (confirming lack of productive degradation activity) [1]. The compound also exhibits minimal cytotoxicity (EC50 >50 μM, Emax = 7.84%), making it suitable for distinguishing degradation-dependent effects from compound toxicity in cell-based assays [1].

Building Block for Custom PROTAC Conjugates with Non-Amine Coupling Requirements

For PROTAC designs that require conjugation to target ligands via ester linkages, hydrazide formation, or other chemistries incompatible with NHS ester reactivity, tDHU, acid provides the requisite carboxylic acid functional group. The acid handle offers greater chemical versatility than the pre-activated NHS ester analog, enabling alternative coupling strategies including Steglich esterification, acyl hydrazide formation, and peptide coupling with less nucleophilic amines that may not react efficiently with NHS esters . This flexibility supports PROTAC optimization efforts where linker chemistry significantly influences ternary complex formation kinetics and degradation efficiency.

CRO and Core Facility Standardization for High-Throughput PROTAC Assembly Workflows

Contract research organizations (CROs) and academic core facilities performing high-throughput PROTAC synthesis should standardize on tDHU, acid as the CRBN ligand-linker building block of choice. The superior hydrolytic stability of the carboxylic acid form relative to the NHS ester analog reduces batch-to-batch variability caused by moisture-induced hydrolysis during storage and handling [1]. The well-characterized performance profile in nanoBRET (IC50 = 1.94 μM permeabilized), degradation (DC50 >21.65 μM), and viability (EC50 >50 μM) assays provides robust quality benchmarks for incoming material verification and ensures reproducible results across multi-project PROTAC campaigns.

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